
Alizarin Red S
Overview
Description
It was discovered by Graebe and Libermann in 1871 . This compound is widely used in histology and geology for staining purposes. In histology, it is used to stain calcium deposits in tissues, while in geology, it helps differentiate carbonate minerals .
Preparation Methods
Alizarin Red S is synthesized through the sulfonation of alizarin, which is a natural dye obtained from the madder plant . The synthetic route involves the reaction of alizarin with sulfuric acid, resulting in the formation of alizarin sulfonic acid. This product is then neutralized with sodium hydroxide to yield this compound .
Industrial production methods typically involve the same sulfonation process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Reaction with Calcium Ions
ARS forms a stoichiometric 1:1 complex with Ca²⁺, producing brick-red deposits under neutral pH conditions (4 < pH < 8) . Key characteristics include:
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Binding mechanism : Interaction occurs via sulfonate (-SO₃⁻) and hydroxyl (-OH) groups .
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Interference : Mg²⁺ and proteins (e.g., bovine serum albumin) form soluble complexes with ARS, reducing its availability for Ca²⁺ binding .
Parameter | Detail |
---|---|
pH requirement | Neutral (4–8) |
Stoichiometry | 1:1 (ARS:Ca²⁺) |
Interfering ions | Mg²⁺, proteins |
Non-interfering ions | Na⁺, K⁺ |
Pyrophosphate Detection
ARS detects pyrophosphate (PPi) in enzymatic assays (e.g., LAMP, PCR) via a red-shifted absorbance spectrum :
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Advantages :
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Low toxicity.
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Long shelf life.
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Selectivity under Mn²⁺ quenching.
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Assay parameters :
Enzyme Interactions
ARS inhibits catalase (CAT) activity by binding spontaneously and exothermically, reducing antioxidant defense mechanisms :
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Observed effects :
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CAT activity drops to 76.2% at 5 μM ARS.
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Induces oxidative stress via CAT inhibition.
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Excited-State Dynamics
ARS nanoparticles ([La(OH)₂][ARS]) exhibit photophysical properties similar to dissolved ARS :
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Relaxation time : ~14 ps (aqueous solution).
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pH dependence : Dynamics alter slightly with pH but remain comparable to solution behavior.
Scientific Research Applications
Biological Applications
Osteoblast Mineralization Assay
Alizarin Red S is primarily utilized in the quantification of osteoblast mineralization, serving as a gold standard in bone research. The assay involves staining mineralized matrices formed by osteoblasts, allowing researchers to assess the effects of various substances on bone formation.
- Case Study : A study optimized the ARS assay by enhancing the mineralization ability of osteoblasts through the addition of calcium chloride and calcitonin. The results indicated that increased calcium concentrations significantly enhanced mineralization, thereby improving assay sensitivity .
Calcium Concentration (mM) | Mineralization (Optical Density) |
---|---|
1 | 0.15 |
2.5 | 0.25 |
5 | 0.35 |
10 | 0.45 |
Histological Staining
In histology, ARS is used to stain mineral deposits in tissues, aiding in the visualization of calcification processes. Its sensitivity makes it a preferred choice for differentiating between various tissue types based on their mineral content .
Environmental Applications
Dye Removal from Wastewater
This compound has been studied for its removal from aqueous solutions using various adsorbents, such as Cynodon dactylon (Bermudagrass). This application highlights its potential in environmental remediation efforts.
- Case Study : Research demonstrated that the adsorption efficiency of ARS increased with smaller mesh sizes of the adsorbent and longer contact times. The maximum removal efficiency was recorded at approximately 99% under optimal conditions .
Adsorbent Dosage (g) | Removal Efficiency (%) |
---|---|
0.1 | 68 |
0.5 | 88.75 |
1 | 99 |
Photochemical Applications
Solar Photogalvanic Systems
This compound has been incorporated into solar photogalvanic systems due to its ability to act as a photosensitizer. This application explores its potential in energy conversion and storage.
- Case Study : A recent study investigated the performance of a photogalvanic cell using ARS in combination with sodium lauryl sulfate and ascorbic acid. The results indicated notable electrical outputs, with an optimal concentration yielding significant power generation .
Concentration of ARS (M) | Open Circuit Voltage (mV) | Short Circuit Current (µA) | Power Output (µW) |
---|---|---|---|
800 | 500 | 400 | |
1075 | 672 | 197.29 | |
900 | 600 | 450 |
Mechanism of Action
The mechanism of action of Alizarin Red S involves its ability to bind to calcium ions, forming a complex that is visible under a microscope . This binding occurs through chelation, where the hydroxyl and carbonyl groups of this compound coordinate with the calcium ions . The molecular targets are primarily calcium deposits in tissues, and the pathways involved include the formation of a lake pigment that is orange to red in color .
Comparison with Similar Compounds
Alizarin Red S is similar to other anthraquinone dyes such as purpurin (1,2,4-trihydroxyanthraquinone) and alizarin complexone . its water solubility and ability to form stable complexes with metal ions make it unique . Unlike alizarin, which is not water-soluble, this compound can be used in aqueous solutions, making it more versatile for biological applications .
Similar compounds include:
Purpurin: Another red dye that occurs in madder root.
Alizarin Complexone: Used for staining mineralized skeletons in biological specimens.
This compound stands out due to its specific staining properties and its ability to form complexes with a variety of metal ions, making it a valuable tool in both scientific research and industrial applications .
Biological Activity
Alizarin Red S (ARS) is a synthetic dye derived from the natural dye alizarin, which is obtained from the roots of Rubia tinctorum. It has gained prominence in biological research, particularly for its ability to stain calcium deposits in tissues, making it a valuable tool in various fields including histology, bone biology, and environmental science. This article explores the biological activity of this compound, focusing on its applications, mechanisms of action, and relevant case studies.
This compound functions primarily through chelation with calcium ions. When ARS interacts with calcium, it forms a complex that results in a bright red coloration, allowing for visual and quantitative assessment of mineralization in biological samples. This property has made it the gold standard for evaluating osteoblast mineralization in vitro and in vivo.
Applications in Biological Research
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Bone Mineralization Studies : ARS is extensively used to assess osteoblast activity and mineralization. It is particularly useful in studies involving:
- Osteogenic differentiation of stem cells.
- Evaluation of bone pathology.
- Screening for osteogenic compounds.
- Environmental Monitoring : ARS has been employed to study the adsorption of dyes from wastewater using various biosorbents, indicating its utility beyond biological applications.
- Quantitative Analysis : The dye can be extracted post-staining for quantitative analysis via colorimetric assays, enhancing its application in research requiring precise measurements.
1. Optimization of the this compound Assay
A study aimed at optimizing the ARS assay demonstrated its effectiveness in quantifying osteoblast mineralization under varying conditions. Murine MC3T3-E1 and human SaOs-2 osteoblasts were treated with different concentrations of calcium chloride. The results indicated that higher calcium concentrations significantly enhanced mineralization, confirming the dose-dependent relationship between calcium availability and ARS staining intensity .
Calcium Concentration (mM) | Staining Intensity (Relative Units) |
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0 | 0 |
1 | 1.2 |
2.5 | 36.3 |
5 | 50 |
10 | 75 |
2. Concordance Study Using Micro-CT
A recent study compared the efficacy of ARS staining with micro-computed tomography (micro-CT) in assessing fetal skeletons in New Zealand White rabbits. The study found that both methods yielded comparable results regarding skeletal development, underscoring ARS's reliability as a histological marker for calcium deposits .
Limitations and Considerations
Despite its widespread use, the ARS assay has limitations:
- Sensitivity : The assay may not detect subtle differences in mineralization due to moderate sensitivity .
- Interference : Other factors such as pH and the presence of organic solvents can affect staining outcomes.
Future Directions
Ongoing research aims to enhance the sensitivity and specificity of ARS assays through methodological refinements and the development of derivative compounds with improved properties. Additionally, exploring ARS's interactions with other biomolecules could expand its applications further into therapeutic areas.
Q & A
Basic Research Questions
Q. What are the standardized protocols for using Alizarin Red S to quantify calcium deposition in osteogenic differentiation studies?
this compound (ARS) staining is widely used to assess extracellular matrix mineralization. Key steps include:
- Fix cells with 4% formaldehyde for 15–30 minutes.
- Stain with 40 mM ARS (pH 4.4) for 40 minutes at room temperature.
- Rinse with deionized water to remove unbound dye.
- Quantify via spectrophotometry at 550 nm or image analysis (phase-contrast microscopy) .
Critical considerations : pH adjustment is crucial for dye-calcium binding specificity. Avoid over-staining, as excess dye may precipitate and skew quantification .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Wear gloves, lab coats, and safety goggles to prevent skin/eye contact (classified as a health hazard level 2) .
- Ventilation : Use in well-ventilated areas to avoid inhalation of dust.
- Storage : Keep in a dry, cool environment away from oxidizers and strong acids/alkalis .
- Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
Q. How does this compound interact with metal ions in spectrophotometric detection methods?
ARS forms chelates with divalent cations (e.g., Ca²⁺, Al³⁺) via its anthraquinone structure, producing a colorimetric shift. For calcium detection, the binding stoichiometry is 1:1, with absorption maxima at 550 nm . Pre-treatment with EDTA can confirm specificity by reversing calcium-dependent staining .
Advanced Research Questions
Q. How can researchers resolve discrepancies between theoretical and experimental adsorption capacities in this compound removal studies?
- Kinetic modeling : Apply pseudo-second-order kinetics (higher R² values) to describe chemisorption mechanisms, as ARS adsorption often involves surface complexation .
- Thermodynamic validation : Calculate ΔG° (spontaneity) and ΔH° (exothermic/endothermic nature). Negative ΔG° and ΔH° values indicate favorable, exothermic adsorption (e.g., on Acacia nilotica leaves) .
- Adjust for interference : Competing ions (e.g., Na⁺, Mg²⁺) may reduce adsorption efficiency; pre-treat samples with ion-exchange resins .
Q. What mechanisms explain the photoluminescence quenching of this compound-sensitized ZnO systems?
ARS acts as a visible-light chromophore, transferring electrons from its HOMO to ZnO defect sites. Photoluminescence studies show a ~500% reduction in ZnO emission at 507 nm upon ARS sensitization, indicating efficient electron-hole pair separation. Optimize ARS concentration to balance sensitization efficiency and ZnO stability .
Q. How do solvent dielectric properties influence the optical behavior of this compound in fluorescence studies?
- Solvent polarity : Lower dielectric constants (e.g., dimethyl sulfoxide vs. water) induce red shifts in absorption spectra (428 nm → 450 nm) due to reduced solvation effects.
- Dipole interactions : Quantum perturbation theory reveals solvent-dependent dipole moments, affecting fluorescence intensity. Calibrate solvent choice based on desired excitation/emission profiles .
Q. What statistical methods ensure robust analysis of this compound-based mineralization data?
- Normalization : Express ARS staining intensity relative to control groups (e.g., sham surgery in CKD models) to account for background variability .
- Statistical tests : Use ANOVA with Tukey’s HSD post-hoc analysis for multi-group comparisons (e.g., osteogenic marker expression) .
- Reproducibility : Report mean ± SEM from ≥3 independent experiments to validate significance thresholds (p < 0.05) .
Q. How can researchers mitigate batch-to-batch variability in this compound staining outcomes?
- Dye purification : Pre-filter ARS solutions (0.22 µm) to remove particulate contaminants.
- Standardized protocols : Fixation time, staining duration, and pH must remain consistent across batches .
- Control groups : Include positive (e.g., calcium phosphate standards) and negative (EDTA-treated) controls in each experiment .
Q. Methodological Guidance for Data Interpretation
Q. How to address conflicting results in ARS-based mineralization assays across cell lines?
- Cell-specific factors : Osteoblast differentiation efficiency varies with cell type (e.g., SHED vs. hMSCs). Confirm stemness markers (e.g., β-catenin) and differentiation timelines .
- Dye interference : ARS may inhibit cell viability at high concentrations; perform MTT assays to rule out cytotoxicity .
Q. What advanced techniques complement this compound staining for mineralization analysis?
Properties
CAS No. |
130-22-3 |
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Molecular Formula |
C14H8NaO7S |
Molecular Weight |
343.27 g/mol |
IUPAC Name |
sodium;3,4-dihydroxy-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C14H8O7S.Na/c15-11-6-3-1-2-4-7(6)12(16)10-8(11)5-9(22(19,20)21)13(17)14(10)18;/h1-5,17-18H,(H,19,20,21); |
InChI Key |
NHIXKRXOVDQZPZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)O)O)S(=O)(=O)[O-].[Na+] |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)O)O)S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)O)O)S(=O)(=O)O.[Na] |
Appearance |
Solid powder |
Key on ui other cas no. |
130-22-3 24623-77-6 |
physical_description |
Monohydrate: Orange-yellow solid; [Merck Index] Dark red powder; [Sigma-Aldrich MSDS] |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
83784-17-2 93982-72-0 |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Alizarin Red S Alizarin Red S, monosodium salt Alizarine S alizarine sulfonate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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